molecular formula C7H6N4O B577417 1H-pyrazolo[3,4-b]pyridine-3-carboxamide CAS No. 1245645-04-8

1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Cat. No. B577417
M. Wt: 162.152
InChI Key: VQEHZPGBDDJXAO-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a member of the pyrazolopyridines, a group of heterocyclic compounds. These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described to date .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The structures have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions often involve the formation of a pyrazolopyridine system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives can vary widely depending on the specific substituents present . More detailed information would require specific studies or data on the particular derivative of interest.

Scientific Research Applications

  • Synthetic Methodologies : A study by Keating and Alam (2021) developed a novel approach to synthesize 1,3-disubstituted pyrazolo[3,4-b]pyridine-3-carboxamide derivatives using palladium-catalyzed aminocarbonylation. This method emphasized the functional group tolerance and provided high yields, highlighting its significance in the synthesis of drug molecules with this scaffold (Keating & Alam, 2021).

  • Reaction Mechanisms : Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazolo[3,4-b]pyridine derivatives. Their research contributed to a deeper understanding of the reaction mechanisms involved in the synthesis of these compounds (Yıldırım, Kandemirli, & Demir, 2005).

  • Biomedical Applications : Donaire-Arias et al. (2022) reviewed the synthesis methods and biomedical applications of over 300,000 1H-pyrazolo[3,4-b]pyridines. They analyzed the diversity of substituents and highlighted the compounds' roles in various biomedical contexts (Donaire-Arias et al., 2022).

  • Antibacterial Properties : Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial activity against Gram-negative and Gram-positive bacteria. Their findings revealed that certain derivatives, especially those with a carboxamide group, displayed moderate to good antibacterial activity (Panda, Karmakar, & Jena, 2011).

  • Antitubercular Agents : Tang et al. (2015) designed and synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as potential antitubercular agents. They showed promising in vitro potency against Mycobacterium tuberculosis strains, including multidrug-resistant strains, and significant bacterial burden reduction in a mouse model (Tang et al., 2015).

  • Cyclin-Dependent Kinase Inhibitors : Misra et al. (2003) discovered that 1H-pyrazolo[3,4-b]pyridine 3 (SQ-67563) is a potent inhibitor of CDK1/CDK2, acting as a cytotoxic agent in cells and having the potential to block cell cycle progression or induce apoptosis (Misra et al., 2003).

Safety And Hazards

Safety data for 1H-pyrazolo[3,4-b]pyridine-3-carboxamide indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

The future directions for research on 1H-pyrazolo[3,4-b]pyridine derivatives are likely to involve further exploration of their synthesis, properties, and potential biomedical applications . Given their structural similarity to adenine and guanine, they may have potential as therapeutic agents, but more research is needed to fully understand their mechanisms of action and potential uses .

properties

IUPAC Name

2H-pyrazolo[3,4-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6(12)5-4-2-1-3-9-7(4)11-10-5/h1-3H,(H2,8,12)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEHZPGBDDJXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Citations

For This Compound
23
Citations
B Pfaffenrot, P Klövekorn, M Juchum, R Selig… - European journal of …, 2021 - Elsevier
Currently, the therapeutic options for treatment of liver failure are very limited. As mitogen-activated protein kinase kinase 4 (MKK4) has recently been identified by in vivo RNAi …
Number of citations: 14 www.sciencedirect.com
L Zhang, G Balan, G Barreiro, BP Boscoe… - Journal of medicinal …, 2014 - ACS Publications
A novel series of pyrazolopyrazines is herein disclosed as mGluR5 negative allosteric modulators (NAMs). Starting from a high-throughput screen (HTS) hit (1), a systematic structure–…
Number of citations: 55 pubs.acs.org
IN Stepanenko, MS Novak, G Mühlgassner… - Inorganic …, 2011 - ACS Publications
Six organometallic complexes of the general formula [M II Cl(η 6 -p-cymene)(L)]Cl, where M = Ru (11a, 12a, 13a) or Os (11b, 12b, 13b) and L = 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,…
Number of citations: 29 pubs.acs.org
S Bi, W Diao, T Tian, T Zhou, K Lin… - … Process Research & …, 2023 - ACS Publications
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9) was a key intermediate for the preparation of vericiguat (1). A new approach for the synthesis of 9 was …
Number of citations: 2 pubs.acs.org
S Bi, W Diao, T Zhou, K Lin, W Zhou - Synthetic Communications, 2023 - Taylor & Francis
Herein, we describe a new synthetic route to prepare 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9), a key intermediate of riociguat (1). In this new route, 9 was …
Number of citations: 3 www.tandfonline.com
Y Hao, C Yang, C Shu, Z Li, K Xia, S Wu, H Ma… - Bioorganic …, 2022 - Elsevier
Receptor-interacting protein kinase-1 (RIPK1) is involved in the necroptosis pathway, which regulates inflammatory signaling and cell death in a variety of diseases, including …
Number of citations: 1 www.sciencedirect.com
CY Yang, JG Phillips, JA Stuckey, L Bai… - ACS Medicinal …, 2016 - ACS Publications
Aberrant activation of the complement system is associated with diseases, including paroxysmal nocturnal hemoglobinuria and age-related macular degeneration. Complement factor D …
Number of citations: 19 pubs.acs.org
J Mittendorf, S Weigand, C Alonso‐Alija… - ChemMedChem …, 2009 - Wiley Online Library
Direct stimulation of soluble guanylate cyclase (sGC) represents a promising therapeutic strategy for the treatment of a range of diseases, including the severely disabling pulmonary …
JW Lee, J Park, J Kim, J Kim, C Choi, KH Min - European Journal of …, 2021 - Elsevier
Tumor-associated macrophages (TAMs) are predominantly associated with tumor growth. Colony-stimulating factor 1 receptor (CSF1R) acts as a key regulator of TAM survival and …
Number of citations: 8 www.sciencedirect.com
M Follmann, J Ackerstaff, G Redlich… - Journal of medicinal …, 2017 - ACS Publications
The first-in-class soluble guanylate cyclase (sGC) stimulator riociguat was recently introduced as a novel treatment option for pulmonary hypertension. Despite its outstanding …
Number of citations: 160 pubs.acs.org

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